molecular formula C21H25N5 B11246516 4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline

4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline

Cat. No.: B11246516
M. Wt: 347.5 g/mol
InChI Key: HHELPBWEXWNHCR-UHFFFAOYSA-N
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Description

4-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tetrazole ring, a cyclohexyl group, and multiple methylphenyl groups, making it a subject of interest in synthetic chemistry and material science.

Properties

Molecular Formula

C21H25N5

Molecular Weight

347.5 g/mol

IUPAC Name

4-methyl-N-[1-[1-(4-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline

InChI

InChI=1S/C21H25N5/c1-16-6-10-18(11-7-16)22-21(14-4-3-5-15-21)20-23-24-25-26(20)19-12-8-17(2)9-13-19/h6-13,22H,3-5,14-15H2,1-2H3

InChI Key

HHELPBWEXWNHCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCCCC2)C3=NN=NN3C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The cyclohexyl group is then introduced via a Friedel-Crafts alkylation reaction, followed by the attachment of the methylphenyl groups through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the cycloaddition step and advanced purification techniques such as column chromatography and recrystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 4-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE exerts its effects involves interactions with specific molecular targets. The tetrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The cyclohexyl and methylphenyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Cyclohexylidenebis [N,N-bis (4-methylphenyl)aniline]
  • 1,1-Bis [4- [N,N-di (p-tolyl)amino]phenyl]cyclohexane

Uniqueness

4-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE stands out due to its unique combination of a tetrazole ring and cyclohexyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.

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